1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol
Overview
Description
1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to an amino group and a propanol moiety
Mechanism of Action
Target of Action
For instance, certain indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that aromatic compounds like this often undergo nucleophilic aromatic substitution reactions . In such reactions, a nucleophile (a molecule that donates an electron pair) interacts with an aromatic system, leading to the substitution of one of the substituents in the aromatic ring.
Biochemical Pathways
A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to 2-chloro-4-nitrophenol, it can be hypothesized that it may interact with certain enzymes and proteins . For instance, 2-chloro-4-nitrophenol is known to be degraded by the Gram-negative bacterium Cupriavidus sp. CNP-8 via the 1,2,4-benzenetriol pathway .
Cellular Effects
Related compounds such as 2-chloro-4-nitrophenol have been shown to have significant effects on cellular processes .
Molecular Mechanism
It’s possible that it could undergo nucleophilic substitution reactions at the benzylic position .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have stability and degradation patterns that could be informative .
Metabolic Pathways
The metabolic pathways involving 1-[(2-chloro-4-nitrophenyl)amino]-2-propanol are not well-characterized. Related compounds such as 2-chloro-4-nitrophenol are known to be metabolized via specific pathways in certain bacteria .
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol typically involves the reaction of 2-chloro-4-nitroaniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which subsequently undergoes ring-opening to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-one.
Reduction: Formation of 1-[(2-Chloro-4-aminophenyl)amino]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 1-[(2-Chloro-4-nitrophenyl)amino]ethanol
- 1-[(2-Chloro-4-nitrophenyl)amino]butan-2-ol
- 1-[(2-Chloro-4-nitrophenyl)amino]pentan-2-ol
Comparison: Compared to its analogs, 1-[(2-Chloro-4-nitrophenyl)amino]propan-2-ol is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. The presence of the propanol moiety provides distinct physicochemical properties, making it suitable for specific applications where other analogs may not be as effective.
Properties
IUPAC Name |
1-(2-chloro-4-nitroanilino)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-6(13)5-11-9-3-2-7(12(14)15)4-8(9)10/h2-4,6,11,13H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCFCSJFJWGSPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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